六氟磷酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

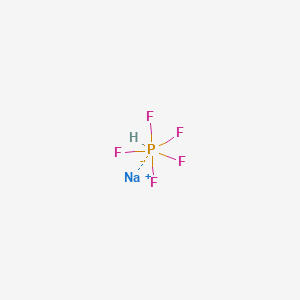

Sodium hexafluorophosphate is an inorganic compound with the chemical formula NaPF₆. It is a white crystalline solid that is slightly soluble in water. This compound is widely used in various applications, including as a component of non-aqueous electrolytes in rechargeable sodium-ion batteries .

科学研究应用

Sodium hexafluorophosphate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor to prepare electrolytes for sodium-ion batteries.

Biology: Sodium hexafluorophosphate is utilized in various biochemical assays and analytical techniques.

Medicine: While not directly used in medicine, its derivatives and related compounds are explored for potential therapeutic applications.

Industry: It is employed in the synthesis of various organic compounds and as a catalyst in chemical reactions.

作用机制

Target of Action

Sodium hexafluorophosphate (NaPF6) is an inorganic compound . It primarily targets rechargeable sodium-ion batteries, where it is used as a component of a non-aqueous electrolyte .

Mode of Action

In the context of sodium-ion batteries, sodium hexafluorophosphate acts as an electrolyte . Electrolytes are substances that produce an electrically conducting solution when dissolved in a polar solvent. In this case, NaPF6 facilitates the movement of ions within the battery, which is crucial for the battery’s operation.

Biochemical Pathways

It plays a significant role in the electrochemical processes within sodium-ion batteries . The exact pathways and downstream effects would depend on the specific design and materials of the battery.

Result of Action

The primary result of sodium hexafluorophosphate’s action in a sodium-ion battery is the facilitation of ion movement, which is essential for the battery’s ability to store and discharge electrical energy .

Action Environment

The efficacy and stability of sodium hexafluorophosphate can be influenced by various environmental factors. For instance, temperature can affect the efficiency of ion transport and the overall performance of the battery . Additionally, the compound should be handled in a well-ventilated area, and exposure to dust, fume, gas, mist, vapors, or spray should be avoided .

Disclaimer: This information is based on the current understanding and usage of sodium hexafluorophosphate. Always refer to appropriate safety data sheets and consult with experts for handling and usage instructions .

生化分析

Biochemical Properties

Sodium hexafluorophosphate does not directly interact with enzymes, proteins, or other biomolecules in biochemical reactions. Its primary role in biochemistry is as a component of non-aqueous electrolytes in sodium-ion batteries .

Molecular Mechanism

The molecular mechanism of Sodium hexafluorophosphate primarily involves its role in the functioning of sodium-ion batteries . It does not have a known mechanism of action in biological systems.

Temporal Effects in Laboratory Settings

Sodium hexafluorophosphate has been shown to have giant barocaloric effects, undergoing a cubic-to-rhombohedral phase transition near room temperature

Metabolic Pathways

Sodium hexafluorophosphate does not participate in any known metabolic pathways. Its primary use is in non-biological systems, such as sodium-ion batteries .

准备方法

Synthetic Routes and Reaction Conditions: Sodium hexafluorophosphate can be synthesized through the reaction of phosphorus pentachloride (PCl₅), sodium chloride (NaCl), and hydrogen fluoride (HF). The reaction proceeds as follows: [ \text{PCl}_5 + \text{NaCl} + 6 \text{HF} \rightarrow \text{NaPF}_6 + 6 \text{HCl} ] This reaction typically requires careful handling of reagents and control of reaction conditions due to the corrosive nature of hydrogen fluoride .

Industrial Production Methods: In industrial settings, sodium hexafluorophosphate is produced by adding phosphorus pentachloride dropwise to an aqueous solution of hydrogen fluoride containing sodium chloride. The reaction mixture is maintained at low temperatures to ensure the stability of the product .

化学反应分析

Types of Reactions: Sodium hexafluorophosphate primarily undergoes substitution reactions. It is known for its stability and resistance to oxidation and reduction under standard conditions.

Common Reagents and Conditions:

Substitution Reactions: Sodium hexafluorophosphate can react with various organic and inorganic compounds to form new products.

Major Products Formed:

Benzimidazoles and Quinoxalines: When used as a catalyst, sodium hexafluorophosphate facilitates the formation of these heterocyclic compounds.

Hexafluorophosphoric Acid: Formed during hydrolysis under acidic conditions.

相似化合物的比较

- Lithium hexafluorophosphate (LiPF₆)

- Potassium hexafluorophosphate (KPF₆)

- Ammonium hexafluorophosphate (NH₄PF₆)

Comparison:

- Lithium hexafluorophosphate: Similar to sodium hexafluorophosphate, lithium hexafluorophosphate is used in lithium-ion batteries. lithium hexafluorophosphate is more commonly used due to the widespread adoption of lithium-ion technology .

- Potassium hexafluorophosphate: This compound is used in similar applications as sodium hexafluorophosphate but is less common due to the higher cost and lower availability of potassium salts .

- Ammonium hexafluorophosphate: This compound is used in specific niche applications, such as in the preparation of certain organic compounds .

Sodium hexafluorophosphate stands out due to its balance of cost, availability, and effectiveness in various applications, particularly in sodium-ion batteries and as a catalyst in organic synthesis.

属性

InChI |

InChI=1S/F5HP.Na/c1-6(2,3,4)5;/h6H;/q-1;+1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQIPFFZWCCMAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[PH-](F)(F)(F)F.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F5HNaP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.9635 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21324-39-0 |

Source

|

| Record name | Sodium hexafluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021324390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: Why is NaPF₆ used in batteries?

A: NaPF₆ is commonly used as an electrolyte salt in both lithium-ion and sodium-ion batteries. [, , ] This is due to its high ionic conductivity when dissolved in appropriate solvents, facilitating efficient ion transport between the battery electrodes during charging and discharging. [, , ]

Q2: What are the limitations of NaPF₆ in battery electrolytes?

A: Despite its prevalence, NaPF₆ possesses limitations. It exhibits hygroscopicity, meaning it readily absorbs moisture from the air. [, ] This can lead to the formation of hydrofluoric acid (HF), a toxic byproduct, within the battery. [, ] This degradation pathway raises safety concerns and can negatively impact battery performance.

Q3: Are there alternative electrolyte salts to NaPF₆ for sodium-ion batteries?

A: Yes, researchers are actively exploring alternatives to NaPF₆. One promising avenue is sodium borate salts. Studies have shown that salts like Na[B(hfip)₄]⋅DME (hfip = hexafluoroisopropyloxy) and Na[B(pp)₂] (pp = perfluorinated pinacolato) demonstrate excellent electrochemical performance in sodium-ion batteries. [] Notably, Na[B(pp)₂] exhibits high tolerance to air and water, addressing a key limitation of NaPF₆. []

Q4: How does the concentration of NaPF₆ in diglyme affect ion transport?

A: Molecular dynamics simulations reveal that as the concentration of NaPF₆ increases in diglyme, the diffusion coefficients of both sodium ions (Na+) and hexafluorophosphate ions (PF6-) decrease. [] This suggests that higher concentrations hinder ion mobility, potentially impacting electrolyte conductivity.

Q5: How does temperature influence ion interactions in diglyme-based NaPF₆ electrolytes?

A: MD simulations show that increasing temperature weakens Na+---O(diglyme) interactions while strengthening Na+---F(PF6-) interactions in diglyme-based electrolytes. [] Additionally, higher temperatures generally increase the diffusion coefficients of both Na+ and PF6- ions, leading to increased ionic conductivity. []

Q6: What role does the solid electrolyte interphase (SEI) play in tin phosphide anodes with NaPF6 electrolytes?

A: Research on tin phosphide (Sn4P3) anodes with NaPF6-based electrolytes highlights the critical role of the SEI layer. [] It was found that charging the anode to 2.5 V resulted in stripping of the SEI from tin particles, contributing to capacity fading. [] This emphasizes the importance of understanding and controlling SEI formation and stability for improved battery performance.

Q7: Can the desodiation cut-off potential impact capacity retention in tin phosphide anodes?

A: Yes, studies demonstrate that lowering the desodiation cut-off potential to 1.2 V significantly enhances capacity retention in tin phosphide anodes compared to a higher cut-off of 2.5 V. [] This improvement was observed for both NaPF6 and sodium bis(fluorosulfonyl)imide (NaFSI) electrolytes, suggesting a potential strategy for enhancing anode longevity.

Q8: How compatible are common protective coatings with NaPF6-containing electrolytes in sodium-ion batteries?

A: A study investigating the compatibility of protective coatings for integrated sensors in sodium-ion batteries found that epoxy-based coatings exhibited superior resistance to a 1 M NaPF6 electrolyte solution in a mixture of ethylene carbonate (EC) and diethylene carbonate (DEC). [] In contrast, Parylene coatings, commonly used in lithium-ion batteries, showed signs of degradation in the presence of the electrolyte. []

Q9: What spectroscopic techniques are used to study NaPF6?

A9: Several spectroscopic methods are employed to characterize NaPF6 and its interactions. These include:

Q10: How is the crystal structure of NaPF6 determined?

A: Single-crystal X-ray diffraction (XRD) is a powerful technique used to determine the precise arrangement of atoms within the NaPF6 crystal lattice. [] This information is crucial for understanding its physicochemical properties.

Q11: Can you provide examples of analytical applications where NaPF6 plays a role in preconcentration?

A11: Certainly! NaPF6-based ISFME has been successfully applied for preconcentrating and determining a variety of analytes in diverse sample matrices, such as:

- Tungsten in environmental and biological samples []

- Carbaryl and carbofuran (pesticides) in water []

- Lead in water []

- Aluminum in food, water, and biological samples []

- Zinc in environmental and food samples [, ]

- Cobalt and nickel ions in urine []

Q12: Does NaPF6 have applications outside of battery research?

A12: Yes, NaPF6 finds applications in various fields, including:

Q13: What are the safety concerns associated with NaPF6?

A: The primary safety concern stems from its hydrolysis to HF upon exposure to moisture. [, ] HF is highly corrosive and toxic, posing risks to human health and the environment. Proper handling and storage procedures are crucial to minimize risks.

Q14: Are there any sustainability concerns regarding the use of NaPF6 ?

A: Yes, the production and disposal of NaPF6 raise environmental concerns. [] It is crucial to develop sustainable synthesis methods and explore recycling strategies to minimize its environmental footprint.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-Chloroethoxy)phenyl]-methanesulfonamide](/img/structure/B108128.png)

![3-Acetyl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B108134.png)